molecular formula C8H9NO3 B6277500 methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate CAS No. 1401992-80-0

methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate

Cat. No. B6277500
CAS RN: 1401992-80-0
M. Wt: 167.2
InChI Key:
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Description

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is a compound that belongs to the family of organic compounds known as pyrrole carboxylates. It is an important intermediate in the synthesis of many organic compounds, and has been the subject of significant research in recent years. This compound is also known as 3-formyl-1-methylpyrrole-2-carboxylic acid methyl ester, or 3-formyl-1-methylpyrrole-2-carboxylic acid methyl ester. It is a colorless, crystalline solid with a molecular weight of 162.2 g/mol.

Mechanism of Action

The mechanism of action of methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is not fully understood. However, it is known that it is a strong nucleophile and can react with a variety of electrophiles, including alkyl halides, alcohols, amines, and carboxylic acids. It is also known to undergo a variety of reactions, such as addition, substitution, and elimination reactions.
Biochemical and Physiological Effects
The biochemical and physiological effects of this compound are not well understood. However, it has been shown to be a potent inhibitor of the enzyme acetylcholinesterase, which is involved in the breakdown of acetylcholine in the brain. This could potentially lead to increased levels of acetylcholine in the brain, which could have a variety of effects on the body.

Advantages and Limitations for Lab Experiments

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate has several advantages for use in laboratory experiments. It is a relatively inexpensive compound, and is easily synthesized from commercially available starting materials. It is also stable, and can be stored for long periods of time without significant degradation. However, it is also a highly reactive compound, and must be handled with care in order to avoid unwanted side reactions.

Future Directions

The future of research on methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate is very promising. Further research into its mechanism of action and potential applications in organic synthesis, pharmaceuticals, and agrochemicals could lead to the development of new and improved compounds. In addition, further studies into its biochemical and physiological effects could lead to the discovery of new therapeutic targets and treatments. Finally, further research into its use as a catalyst in organic synthesis could lead to more efficient and cost-effective synthetic routes.

Synthesis Methods

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate can be synthesized from 3-formyl-1-methylpyrrole-2-carboxylic acid and this compound in a two-step reaction. In the first step, the carboxylic acid is treated with sodium hydroxide to produce the sodium salt of the carboxylic acid. The sodium salt is then reacted with this compound in an aqueous solution to produce the desired product.

Scientific Research Applications

Methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate has been extensively studied in the field of organic synthesis. It has been used as a starting material in the synthesis of a variety of compounds, including pharmaceuticals, agrochemicals, and other organic compounds. It has also been used in the synthesis of natural products, such as terpenes, steroids, and fatty acids. In addition, it has been used in the synthesis of polymers, dyes, and catalysts.

properties

{ "Design of the Synthesis Pathway": "The synthesis pathway for methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate involves the reaction of methyl 3-methyl-1H-pyrrole-2-carboxylate with ethyl formate in the presence of a catalyst, followed by hydrolysis and decarboxylation.", "Starting Materials": [ "Methyl 3-methyl-1H-pyrrole-2-carboxylate", "Ethyl formate", "Catalyst", "Water", "Sodium hydroxide" ], "Reaction": [ "Step 1: Methyl 3-methyl-1H-pyrrole-2-carboxylate is reacted with ethyl formate in the presence of a catalyst to form methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate.", "Step 2: The reaction mixture is then hydrolyzed with water to form the corresponding acid.", "Step 3: The acid is then decarboxylated using sodium hydroxide to yield the final product, methyl 3-formyl-1-methyl-1H-pyrrole-2-carboxylate." ] }

CAS RN

1401992-80-0

Molecular Formula

C8H9NO3

Molecular Weight

167.2

Purity

95

Origin of Product

United States

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